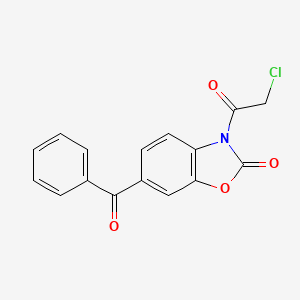
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is a complex organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoyl group at the 6th position and a chloroacetyl group at the 3rd position of the benzoxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolone core, followed by the introduction of the benzoyl and chloroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzoxazolone derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The benzoyl and chloroacetyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(acetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(methylacetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(bromoacetyl)-
Uniqueness
Compared to similar compounds, 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
CAS No. |
95923-41-4 |
|---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
AKRSCKRYGNDLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



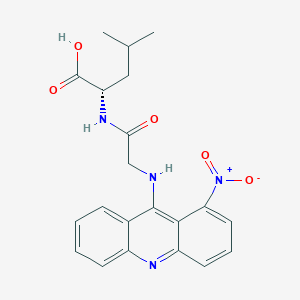
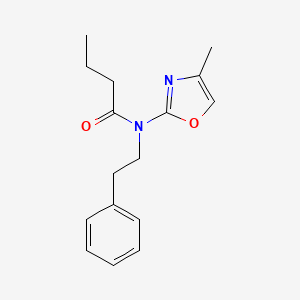
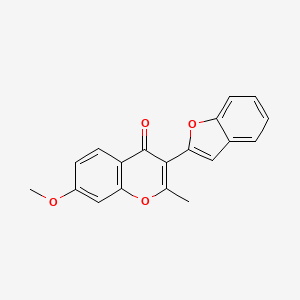
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

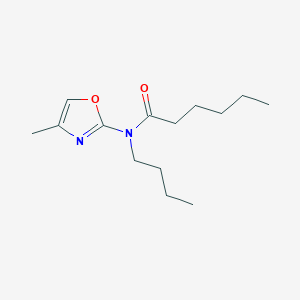
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

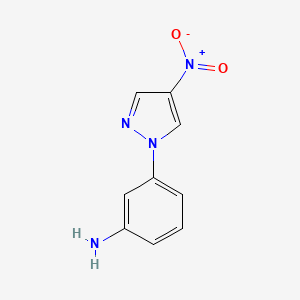
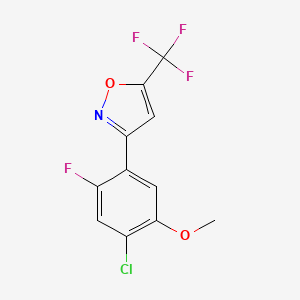
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
